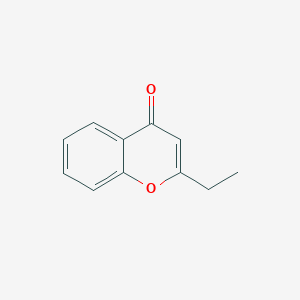

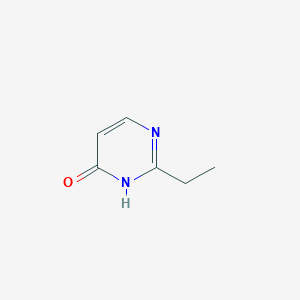

2-ethyl-3H-pyrimidin-4-one

Descripción general

Descripción

“2-ethyl-3H-pyrimidin-4-one” is a chemical compound with a molecular weight of 175.19 .

Synthesis Analysis

The synthesis of this compound can be achieved through a green approach via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . This reaction is characterized by step economy, reduced catalyst loading, and easy purification .

Molecular Structure Analysis

The InChI code for “2-ethyl-3H-pyrimidin-4-one” is 1S/C9H9N3O/c1-2-8-11-7-5-10-4-3-6(7)9(13)12-8/h2-5,11H,1H3,(H,12,13) .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications: Kinase Inhibition and Apoptosis Induction

4-Hydroxy-2-ethylpyrimidine derivatives have been explored for their potential as multi-targeted kinase inhibitors and apoptosis inducers . These compounds, particularly halogenated derivatives, have shown promising cytotoxic effects against various cancer cell lines. For instance, certain analogs have demonstrated significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, comparable to known tyrosine kinase inhibitors. Their ability to induce cell cycle arrest and apoptosis makes them valuable candidates for anticancer drug development.

Organic Synthesis: Electro-Oxidative C3-Selenylation

The compound has been utilized in the electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones . This process involves an electrochemically driven strategy that is free from external oxidants, leading to the formation of various seleno-substituted N-heterocycles. Such methodologies are crucial for constructing complex molecules that can serve as intermediates in pharmaceutical chemistry.

Catalysis: Transition Metal Complexes

In the realm of catalysis, 4-hydroxy-2-ethylpyrimidine has been involved in novel chemical methods for de novo synthesis. These methods use transition metal complexes for alkyne cyclizations and ketene transformations, providing straightforward access to the compound and its derivatives . This approach is instrumental in constructing natural products and exploring further modifications of the pyrimidine ring.

Biotechnology: Biosynthetic Pathways

The biosynthetic pathways of 4-hydroxy-2-ethylpyrimidine are actively developed and employed as biotechnological methods for constructing both natural and unnatural polysubstituted derivatives . These pathways offer a sustainable approach to synthesizing valuable chemical products from biomass feedstock.

Antioxidant Properties

Derivatives based on the 4-hydroxy-2-ethylpyrimidine backbone have been identified to possess versatile bioactivities, including antioxidant properties . These antioxidants play a significant role in combating oxidative stress and may be used in the development of new therapeutic agents.

Antipsychotic and Antiulcer Drugs

The compound’s derivatives have also been found to exhibit bioactivities such as antipsychotic and antiulcer effects . This highlights the compound’s potential in contributing to the treatment of psychological disorders and gastrointestinal diseases.

Agrochemicals

The nitrogen-containing heterocyclic skeletons of 4-hydroxy-2-ethylpyrimidine derivatives make them prominent candidates for developing agrochemicals . Their structural diversity allows for the creation of compounds that can serve various roles in agriculture, from growth regulation to pest control.

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrimidinones and their derivatives have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities .

Mode of Action

It’s known that pyrimidinones interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes for 2-ethyl-3H-pyrimidin-4-one are yet to be elucidated.

Biochemical Pathways

Pyrimidinones have been associated with a variety of biological processes, including antiviral and antileukemic activities, combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Pharmacokinetics

For instance, the pharmacokinetics of 4(3H)-pyrimidinones were optimized to improve terminal half-lives and oral bioavailabilities .

Result of Action

Related pyrimidinones have shown a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .

Propiedades

IUPAC Name |

2-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-7-4-3-6(9)8-5/h3-4H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPWIXYGAJDWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304353 | |

| Record name | 2-ethyl-3H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-3H-pyrimidin-4-one | |

CAS RN |

14331-50-1 | |

| Record name | 14331-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethyl-3H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)